2-(2-tert-butyl-5-methylphenoxy)-N-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-tert-butyl-5-methylphenoxy)-N-(4-chlorophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a tert-butyl group, a methyl group, and a chlorophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-butyl-5-methylphenoxy)-N-(4-chlorophenyl)acetamide typically involves the following steps:
Preparation of 2-tert-butyl-5-methylphenol: This can be achieved through the alkylation of 2-methylphenol with tert-butyl chloride in the presence of a strong base such as sodium hydroxide.
Formation of 2-(2-tert-butyl-5-methylphenoxy)acetic acid: The phenol obtained in the previous step is reacted with chloroacetic acid under basic conditions to form the corresponding acetic acid derivative.
Amidation: The final step involves the reaction of 2-(2-tert-butyl-5-methylphenoxy)acetic acid with 4-chloroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-tert-butyl-5-methylphenoxy)-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(2-tert-butyl-5-methylphenoxy)-N-(4-chlorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.
Materials Science: It is used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(2-tert-butyl-5-methylphenoxy)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Pathways Involved: The compound may influence pathways related to inflammation, pain perception, and cellular proliferation.
Comparison with Similar Compounds
2-(2-tert-butyl-5-methylphenoxy)-N-(4-chlorophenyl)acetamide can be compared with other similar compounds such as:
2-(2-tert-butylphenoxy)-N-(4-chlorophenyl)acetamide: Lacks the methyl group, which may affect its binding affinity and biological activity.
2-(2-tert-butyl-5-methylphenoxy)-N-(4-fluorophenyl)acetamide: Substitution of chlorine with fluorine can alter its chemical reactivity and pharmacokinetic properties.
2-(2-tert-butyl-5-methylphenoxy)-N-(4-bromophenyl)acetamide: The presence of bromine instead of chlorine can influence its electronic properties and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-tert-butyl-5-methylphenoxy)-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-13-5-10-16(19(2,3)4)17(11-13)23-12-18(22)21-15-8-6-14(20)7-9-15/h5-11H,12H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGBDRFQZBRPHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.